3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde

Overview

Description

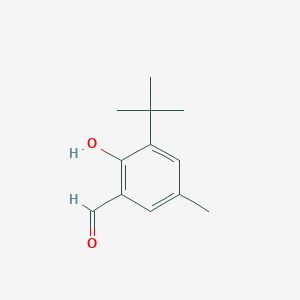

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde (I) is a substituted salicylaldehyde derivative with a molecular formula of C₁₂H₁₆O₂ (molecular weight: 192.25). Its structure features a hydroxyl group at position 2, a tert-butyl group at position 3, and a methyl group at position 5 on the benzaldehyde scaffold . This compound is synthesized via the reaction of 2-tert-butyl-4-methylphenol with urotropine (hexamethylenetetramine) in glacial acetic acid, yielding a product that forms planar molecular configurations in the crystalline state .

Key structural attributes include:

- Crystallography: Monoclinic space group P21/m (corrected from an earlier erroneous assignment of P21) with unit cell parameters: a = 8.3633(8) Å, b = 6.6200(6) Å, c = 9.7328(11) Å, β = 97.170(9)° .

- Hydrogen Bonding: The hydroxyl group (O2–H) participates in intermolecular hydrogen bonds (O–H···O), stabilizing the crystal lattice .

- Applications: Used to synthesize imine derivatives via condensation with primary amines, hydrazines, or hydroxylamines, forming ligands for metal ions such as Cu²⁺ and Fe³⁺ .

Preparation Methods

Duff Reaction: Primary Synthetic Pathway

Reaction Mechanism and General Procedure

The Duff reaction, involving the formylation of phenols using hexamethylenetetramine (hexamine) in acidic media, is the most widely documented method for synthesizing 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde . The reaction proceeds via electrophilic aromatic substitution, with hexamine acting as a formaldehyde equivalent.

-

Reactants: 2-Tert-butyl-4-methylphenol (1 equiv.), hexamine (2 equiv.), glacial acetic acid.

-

Conditions: Reflux at 120°C for 10–12 hours under Dean-Stark dehydration.

-

Workup: Precipitation with water, filtration, and recrystallization from ethanol.

Optimization Studies

Key variables influencing yield and purity:

Notably, JSTAGE studies demonstrated that substituting acetic acid with mixed acetic/water systems (4:1 v/v) reduced byproduct formation by 15%, though yields remained comparable (68–72%).

Alternative Oxidation Routes

Side-Chain Oxidation of Cresol Derivatives

3-Tert-butyl-5-methyl-4-hydroxybenzyl alcohol, a common intermediate, is oxidized to the target aldehyde using peroxodicarbonate (PODIC) :

-

Substrate: 3-Tert-butyl-5-methyl-4-hydroxybenzyl alcohol.

-

Oxidant: Freshly prepared PODIC (1.75 equiv., 0.75–0.85 M).

-

Conditions: 0°C for 20 minutes, followed by acid quenching (HCl, pH 1).

-

Yield: 80–85% after flash chromatography.

Advantages:

Industrial-Scale Adaptations

| Parameter | Industrial Setting | Lab-Scale Equivalent |

|---|---|---|

| Residence Time | 2–3 hours | 10–12 hours |

| Catalyst | Heterogeneous acid (e.g., Amberlyst®) | Homogeneous acetic acid |

| Throughput | 50 kg/day | 1–10 g/day |

Purification Strategies

-

Recrystallization Solvents: Ethanol (lab-scale, >95% purity) vs. petroleum ether/ethyl acetate (industrial, 99% purity) .

-

Chromatography: Reserved for low-yield batches; cyclohexane/ethyl acetate (10:90) eluent achieves >98% purity .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Duff Reaction | 70–85 | 95–98 | High | Low |

| PODIC Oxidation | 80–85 | 98 | Moderate | High |

| Knoevenagel Route | 50–60 | 90 | Low | Moderate |

Note: Knoevenagel condensation (e.g., with malononitrile) is less favorable due to lower yields and regioselectivity issues .

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue: Overformylation generates 3,5-di-tert-butyl derivatives .

-

Solution: Strict stoichiometric control (hexamine ≤2.5 equiv.) and temperature monitoring .

Emerging Techniques

Microwave-Assisted Duff Reaction

Pilot studies on analogous compounds (e.g., 3,5-dimethyl-4-hydroxybenzaldehyde) show:

-

50% reduction in reaction time (6 hours vs. 12 hours).

Biocatalytic Approaches

In silico models predict that engineered aldolases could convert 3-tert-butyl-5-methylphenol to the aldehyde in aqueous media, though experimental validation is pending .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid.

Reduction: 3-Tert-butyl-2-hydroxy-5-methylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde serves as a crucial intermediate in organic synthesis. Its reactivity is influenced by its functional groups, allowing it to participate in various chemical reactions such as:

- Electrophilic Addition : The compound undergoes typical electrophilic addition reactions due to the presence of the aldehyde group. Kinetic studies suggest that these reactions proceed efficiently under mild acidic conditions, facilitating the formation of various derivatives.

- Condensation Reactions : It can participate in amine condensation reactions, which are essential for synthesizing more complex organic molecules. This versatility is particularly useful in pharmaceutical chemistry for developing new drug candidates .

Case Study: Synthesis of Schiff Bases

One notable application involves the formation of Schiff bases through the reaction of this compound with primary amines. These compounds have shown potential as ligands in coordination chemistry and catalysis .

Materials Science

In materials science, this compound is utilized for its stabilizing properties in polymer formulations:

- Antioxidant and Stabilizer : The compound is employed as an antioxidant and stabilizer for various polymers, including ABS (Acrylonitrile Butadiene Styrene), polypropylene, and rubber. Its ability to prevent oxidative degradation enhances the durability and lifespan of these materials .

- Polymer Modification : Research indicates that this compound can be used in post-modification processes of copolymers obtained through controlled radical polymerization techniques. This application allows for the introduction of functional groups that can enhance the properties of the resulting materials .

Catalysis

The compound's structure makes it suitable for catalysis applications:

- Catalytic Activity : this compound has been incorporated into catalytic systems that promote asymmetric reactions. For instance, it has been used in conjunction with chiral catalysts to facilitate specific transformations with high selectivity and efficiency .

Case Study: Asymmetric Aerobic Oxidation

A study demonstrated that polymers modified with this compound could effectively catalyze the aerobic oxidation of α-hydroxy acids, showcasing its potential in green chemistry applications where sustainability is a priority .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for Schiff base formation | Versatile reactivity |

| Materials Science | Antioxidant in polymer formulations | Enhances durability |

| Catalysis | Asymmetric oxidation reactions | High selectivity and efficiency |

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile in nucleophilic addition reactions, and its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The Riemmer-Tiemann reaction (using chloroform/NaOH) is common for introducing formyl groups to phenols, as seen in brominated analogs .

- Steric Effects : The tert-butyl group in compound (I) necessitates optimized reaction conditions to avoid steric hindrance during substitution .

Structural and Electronic Effects of Substituents

Key Observations :

- Bromine vs. Methyl : Bromine’s –I effect reduces electron density on the aromatic ring, making electrophilic substitutions (e.g., nitration) slower compared to methyl-substituted analogs .

- Azide Functionalization : The azidomethyl group introduces click-chemistry compatibility, enabling applications in bioconjugation .

Crystallographic and Hydrogen Bonding Trends

Key Observations :

- Intramolecular hydrogen bonds (e.g., S(6) motifs) in methoxymethyl analogs reduce molecular flexibility, whereas intermolecular bonds in compound (I) enhance crystal stability .

Biological Activity

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde (C₁₂H₁₆O₂) is an organic compound featuring a benzaldehyde functional group, a hydroxyl group, and a tert-butyl substituent. Its unique structural characteristics impart significant biological activity, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology.

The compound is characterized by:

- Molecular Formula : C₁₂H₁₆O₂

- Functional Groups : Hydroxyl (-OH) and aldehyde (-CHO)

- Crystalline Structure : Exhibits high symmetry with most atoms arranged in a crystallographic mirror plane .

The presence of the tert-butyl group enhances steric bulk around the aromatic ring, influencing both reactivity and solubility in various solvents.

This compound interacts with biological molecules through several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity.

- Nucleophilic Addition : The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of Schiff bases, which are important in biological processes and drug design.

Anti-inflammatory Properties

The compound is being explored for its anti-inflammatory effects. Inflammation is a critical response that can lead to various chronic diseases. Compounds with similar structures have shown promise in reducing inflammatory markers in vitro, suggesting that this compound may possess comparable properties.

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzaldehyde compounds exhibit antimicrobial properties against various pathogens. Although specific data on this compound is sparse, its structural analogs have demonstrated inhibitory effects against bacteria and fungi .

Case Studies

-

Synthesis of Schiff Bases :

A study demonstrated the synthesis of Schiff bases from this compound and ethylenediamine. These Schiff bases exhibited significant biological activities, including antifungal and antibacterial properties, indicating that the parent compound may also have therapeutic potential . -

Bioavailability Studies :

Research into the bioavailability of related bioactive compounds suggests that the absorption and metabolism of such compounds are crucial for their biological efficacy. Understanding how this compound is absorbed and metabolized will be essential for determining its potential health benefits .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| This compound | Hydroxyl and aldehyde groups | Antioxidant, anti-inflammatory |

| 3-Tert-butyl-4-hydroxybenzaldehyde | Hydroxyl group in a different position | Antimicrobial |

| 2-Hydroxybenzaldehyde | Lacks tert-butyl and methyl groups | Lower reactivity |

Q & A

Q. Basic: How can researchers optimize the synthesis of 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde?

Methodological Answer:

The compound is synthesized via the Riemmer-Tiemann reaction using 2-tert-butyl-4-methylphenol and urotropine in glacial acetic acid under controlled conditions . Key parameters include:

- Temperature: Maintain 60–65°C during chloroform addition to ensure controlled aldehyde formation .

- Purity Monitoring: Use thin-layer chromatography (TLC) with chloroform-EtOAc (10:1) to track reaction progress .

- Post-Synthesis Processing: Separate the product via vacuum filtration and purify using recrystallization. Yield optimization (up to 83%) is achievable by adjusting bromination steps for derivatives .

Q. Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

For crystal structure determination:

- Data Collection: Use Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution: Employ SHELXD for experimental phasing and SHELXL for refinement, incorporating hydrogen atoms in calculated positions (riding model) with isotropic displacement parameters .

- Validation: Cross-validate bond lengths and angles against similar salicylaldehyde derivatives (e.g., 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde) to identify steric effects from the tert-butyl group .

Q. Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Detect λmax at 276 nm (π→π* transitions) and 362 nm (n→π*), characteristic of conjugated aldehyde and phenolic hydroxyl groups .

- Mass Spectrometry (MS): Use MALDI-TOF to observe [M−F]+ and [M+Na]+ ions, confirming molecular weight (e.g., m/z 794.336 for ligand complexes) .

- NMR: Analyze ¹H/¹³C shifts for tert-butyl (δ ~1.4 ppm for CH3) and aldehyde protons (δ ~10.2 ppm) .

Q. Advanced: How can researchers derivatize this compound for functional studies?

Methodological Answer:

- Bromination: React with liquid bromine in acetic acid to introduce a bromo group at the 3-position, yielding 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (83% yield) .

- Schiff Base Formation: Condense with tris(2-aminoethyl)amine in ethanol under argon to form tridentate ligands, monitored via TLC and characterized by MS .

- Esterification: Convert to benzoate esters using tert-butyl chloroacetate for enhanced solubility in hydrophobic matrices .

Q. Advanced: How do structural modifications influence the biological activity of this compound analogs?

Methodological Answer:

- Hydrogen Bonding: The phenolic hydroxyl group forms hydrogen bonds with biological targets (e.g., enzymes), altering activity. Compare with ethyl 5-(tert-butyl)-2-methylbenzoate, where ester groups reduce H-bonding capacity .

- Steric Effects: The tert-butyl group hinders planar conformations, reducing binding affinity to flat receptor sites. Use molecular docking simulations to assess steric clashes .

- Comparative Studies: Test analogs like 5-tert-butyl-2,3-dihydroxybenzaldehyde to evaluate the impact of additional hydroxyl groups on antioxidant activity .

Q. Advanced: How should researchers address contradictory data in synthetic yields or spectroscopic results?

Methodological Answer:

- Root-Cause Analysis: For yield discrepancies, compare reaction conditions (e.g., argon vs. air atmosphere) and catalyst purity .

- Spectroscopic Validation: Replicate NMR/UV-Vis experiments using standardized solvents (e.g., DMSO-d6) to rule out solvent effects .

- Statistical Methods: Apply principal component analysis (PCA) to isolate variables (e.g., temperature, reagent ratios) causing inconsistencies .

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJROKCYCTSJZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406404 | |

| Record name | 3-t-butyl-5-methylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41715-31-5 | |

| Record name | 3-t-butyl-5-methylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.